Desmethyl Butenafine Hydrochloride
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Overview
Description
Desmethyl Butenafine Hydrochloride is a synthetic antifungal agent derived from Butenafine Hydrochloride. It is primarily used to treat various fungal infections due to its potent antifungal properties. The compound acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Mechanism of Action
Target of Action
Desmethyl Butenafine Hydrochloride, a synthetic benzylamine antifungal agent, primarily targets the squalene epoxidase enzyme . This enzyme plays a crucial role in the formation of sterols, which are necessary for fungal cell membranes .
Mode of Action
The compound’s mode of action involves the inhibition of sterol synthesis . Specifically, this compound acts to inhibit the activity of the squalene epoxidase enzyme . This inhibition disrupts the formation of sterols, essential components of fungal cell membranes .
Biochemical Pathways
The affected biochemical pathway is the sterol biosynthesis pathway . By inhibiting the squalene epoxidase enzyme, this compound prevents the formation of ergosterol, a major fungal membrane sterol . This results in a deficiency in ergosterol, which regulates membrane fluidity, biogenesis, and functions . The damage to ergosterol leads to increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .
Pharmacokinetics
It is known that butenafine, a related compound, is minimally systemic and is metabolized in the liver .
Result of Action
The result of this compound’s action is the inhibition of fungal growth . By disrupting sterol synthesis and increasing membrane permeability, the compound causes the leakage of cellular components, leading to the death of the fungal cell . This makes this compound fungicidal rather than merely fungistatic .
Action Environment
The action environment of this compound is typically the site of fungal infection on the body. The compound is used topically to treat various dermatologic infections . Environmental factors such as temperature, humidity, and the presence of other microorganisms may influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Desmethyl Butenafine Hydrochloride, like its parent compound Butenafine Hydrochloride, is believed to inhibit the synthesis of sterols, which are essential components of fungal cell membranes . This inhibition is achieved by acting on the enzyme squalene epoxidase, which plays a crucial role in the formation of sterols .
Cellular Effects
This compound, through its antifungal activity, alters the cellular membranes of fungi, leading to increased membrane permeability and growth inhibition . It is mainly active against dermatophytes and has superior fungicidal activity against this group of fungi .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the squalene epoxidase enzyme, which is essential in the formation of sterols necessary for fungal cell membranes . This inhibition leads to a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions .
Dosage Effects in Animal Models
Animal models are often used to evaluate the efficacy of antifungal compounds against dermatophytes .
Metabolic Pathways
Butenafine Hydrochloride is metabolized via cytochrome P450 (CYP) 1A2-catalyzed oxidative pathways, resulting in two active circulating metabolites .
Transport and Distribution
Butenafine Hydrochloride is a synthetic benzylamine antifungal agent that is believed to involve the synthesis inhibition of sterols .
Subcellular Localization
The localization of mRNAs has been shown to be a prevalent mechanism used in a variety of cell types in animal development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Butenafine Hydrochloride involves the reaction of n-methyl-p-tert-butyl benzylamine with 1-naphthalenemethanamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Butenafine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different antifungal properties and applications .
Scientific Research Applications
Desmethyl Butenafine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the development of new antifungal agents.
Biology: The compound is studied for its effects on fungal cell membranes and its potential to treat fungal infections.
Medicine: It is used in the formulation of topical antifungal creams and gels.
Industry: The compound is utilized in the production of antifungal coatings and materials.
Comparison with Similar Compounds
- Butenafine Hydrochloride
- Terbinafine Hydrochloride
- Naftifine Hydrochloride
- Clotrimazole
- Fluconazole
Comparison: Desmethyl Butenafine Hydrochloride is unique due to its specific inhibition of squalene epoxidase, which makes it highly effective against a broad spectrum of fungi. Compared to similar compounds, it has a higher potency and a broader range of antifungal activity .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N.ClH/c1-22(2,3)20-13-11-17(12-14-20)15-23-16-19-9-6-8-18-7-4-5-10-21(18)19;/h4-14,23H,15-16H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWBHDSYHEYDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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